Sodium phenoxyacetate monohydrate

Übersicht

Beschreibung

Sodium phenoxyacetate monohydrate is a useful research compound. Its molecular formula is C8H9NaO4 and its molecular weight is 192.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Sodium phenoxyacetate monohydrate primarily targets cell proliferation . It has been shown to stimulate the proliferation of hematopoietic cells of multiple lineages . Additionally, it has been found to activate erythroid progenitor proliferation .

Mode of Action

Research has shown that it induces hematopoietic cell proliferation . This suggests that it may interact with cellular targets to promote cell division and growth.

Result of Action

The primary result of this compound’s action is the stimulation of cell proliferation . This has potential therapeutic implications, particularly for conditions that could benefit from increased cell growth, such as certain types of anemia .

Biologische Aktivität

Sodium phenoxyacetate monohydrate is a compound with notable biological activities, primarily derived from its structural relation to phenoxyacetic acid, which is recognized for various therapeutic potentials. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

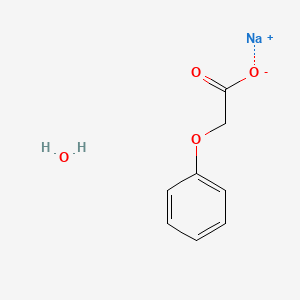

Sodium phenoxyacetate is the sodium salt of phenoxyacetic acid, characterized by the following chemical structure:

- Molecular Formula : CHNaO

- Molar Mass : 182.15 g/mol

- Appearance : White crystalline powder

The biological activity of sodium phenoxyacetate is largely attributed to its ability to interact with cellular pathways, particularly in hematopoietic cell proliferation. Research indicates that phenoxyacetic acid can stimulate the proliferation of erythroid progenitor cells, which are crucial for red blood cell production. This effect has potential applications in treating conditions like anemia and other hematologic disorders .

Key Biological Activities

- Hematopoietic Cell Proliferation : Enhances the growth of blood cell precursors.

- Induction of Fetal Hemoglobin : May be beneficial for therapies targeting hemoglobinopathies .

- Anti-inflammatory Effects : Related compounds exhibit anti-inflammatory properties, suggesting potential therapeutic roles in inflammatory diseases .

Therapeutic Applications

Sodium phenoxyacetate has been investigated for various therapeutic uses:

- Hematologic Disorders : Its role in stimulating erythropoiesis makes it a candidate for treating anemia.

- Anti-inflammatory Treatments : The compound's anti-inflammatory properties could be leveraged in conditions such as arthritis.

- Potential Anticancer Activity : Some studies suggest that phenoxyacetic acid derivatives may possess anticancer properties, though more research is needed to confirm these effects .

Case Study 1: Hematopoietic Cell Proliferation

A study demonstrated that a concentration of 1.0 mM phenoxyacetic acid increased cell proliferation by 2 to 3-fold in an IL-3-dependent human cell line (32D), indicating its potential utility in hematologic therapies .

Case Study 2: Toxicological Assessment

Research has shown that high-level exposure to phenoxyacetic acids can lead to hepatotoxicity and nephrotoxicity in animal models. A case-control study indicated a link between exposure to phenoxyacetic acids and an increased risk of soft tissue sarcomas, highlighting the need for careful monitoring of exposure levels in occupational settings .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on sodium phenoxyacetate and related compounds:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Research

Sodium phenoxyacetate has been investigated for its potential anticancer properties. Research indicates that structurally modified derivatives of phenoxyacetic acid can induce significant tumor cell death by inhibiting mitochondrial respiration and reducing intracellular ATP levels. These findings suggest that sodium phenoxyacetate may play a role in developing new cancer therapies, particularly in combination with existing chemotherapeutic agents to enhance efficacy while minimizing toxicity .

1.2 Hematopoietic Cell Proliferation

Sodium phenoxyacetate has shown promise in stimulating the proliferation of hematopoietic cells, which are crucial for blood cell formation. Studies have demonstrated that concentrations as low as 1.0 mM can increase cell proliferation significantly in vitro, indicating its potential use in treating conditions such as anemia or other blood disorders .

Agricultural Applications

2.1 Herbicidal Properties

Sodium phenoxyacetate is utilized in the synthesis of herbicides, particularly as a carboxylic acid salt of alkylamines. Its herbicidal activity is attributed to its ability to disrupt plant growth through various biochemical pathways . This application is particularly relevant in developing selective herbicides that target specific weed species while minimizing damage to crops.

Organic Synthesis

3.1 Intermediate in Chemical Reactions

In synthetic organic chemistry, sodium phenoxyacetate serves as an important intermediate for producing various chemical compounds, including insect repellents and esters of cortical hormones. Its versatility allows it to be used in multiple synthesis pathways, making it a valuable compound in chemical manufacturing .

Data Table: Summary of Applications

Case Studies

4.1 Case Study on Anticancer Activity

A study explored the effects of sodium phenoxyacetate derivatives on glioblastoma cells, revealing that certain modifications enhanced their anticancer efficacy significantly compared to unmodified compounds. The results indicated a potential for these derivatives to be used alongside conventional therapies for improved outcomes .

4.2 Agricultural Efficacy Study

Research conducted on the herbicidal properties of sodium phenoxyacetate demonstrated effective control over specific weed species without harming desirable crops. The study highlighted the compound's selectivity and efficacy as a viable option for integrated pest management strategies .

Analyse Chemischer Reaktionen

Key Parameters:

By-products :

-

Sodium glycolate (from residual chloroacetic acid hydrolysis under alkaline conditions).

Yield : 94.2% at 90°C with 20% NaOH .

Acidification to Phenoxyacetic Acid

The sodium salt is reversibly converted to phenoxyacetic acid via protonation:

Reaction equation :

Experimental Data:

| Condition | Outcome | Source |

|---|---|---|

| 1M HCl, 0°C | 98% conversion to phenoxyacetic acid | |

| Ambient temperature | Gelatinous precipitate forms, requiring filtration aids |

Applications :

Esterification Reactions

Sodium phenoxyacetate reacts with alcohols via prior acidification to phenoxyacetic acid. For example, allyl phenoxyacetate synthesis:

Reaction equation :

Optimization in Ionic Liquids :

| Ionic Liquid | Temperature | Time (h) | Yield |

|---|---|---|---|

| [Et₃NH][HSO₄] | 80°C | 10 | 89% |

| [Me₃NH][H₂PO₄] | 100°C | 24 | 78% |

Advantages :

-

Avoids toxic solvents (e.g., toluene).

-

Ionic liquids act as dual solvent/catalyst, enabling recycling .

Coordination Chemistry

The phenoxyacetate anion (C₈H₇O₃⁻) forms coordination polymers with alkali metals. Example with cesium:

Structure :

Crystallographic Data :

| Complex | Coordination Mode | Metal-Ligand Bond Length (Å) |

|---|---|---|

| Cs₂(C₈H₆FO₃)₂ | Bidentate | Cs–O: 3.05–3.21 |

| Cs(2,4-D) | Tridentate | Cs–O: 2.98–3.18 |

Applications :

-

Models for herbicide-metal interactions in soil.

-

Templates for supramolecular architectures.

Thermal Decomposition

Heating sodium phenoxyacetate monohydrate above 200°C results in:

TGA Data :

Biological Reactivity

While not a direct chemical reaction, this compound interacts with biological systems:

-

Induces hematopoietic cell proliferation at 1.0 mM.

-

Caution : High doses correlate with hepatotoxicity in vitro.

Eigenschaften

IUPAC Name |

sodium;2-phenoxyacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQSSBKFRRPKBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313222-85-4 | |

| Record name | Sodium phenoxyacetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM PHENOXYACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LC66O3HWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.